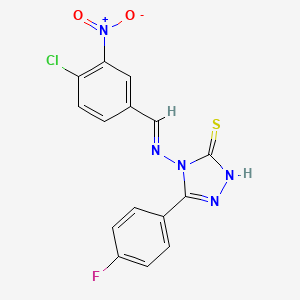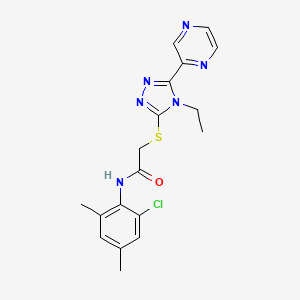
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo clorofenilo y un grupo tolil unidos a un anillo de pirazol.
Métodos De Preparación
La síntesis de (5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con un compuesto carbonílico α, β-insaturado apropiado.
Introducción del grupo clorofenilo: Este paso implica la reacción de sustitución donde un grupo clorofenilo se introduce en el anillo de pirazol.
Unión del grupo tolil: El paso final implica la reacción del compuesto intermedio con un derivado de tolil en condiciones específicas para producir el compuesto objetivo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas. Los reactivos comunes incluyen halógenos, ácidos y bases.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona se puede comparar con otros derivados de pirazol, como:
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-metilfenil)metanona: Estructura similar pero con un grupo metilo en lugar de un grupo tolil.
(5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-etilfenil)metanona: Estructura similar pero con un grupo etilo en lugar de un grupo tolil.
La singularidad de (5-Amino-1-(3-clorofenil)-1H-pirazol-4-IL)(P-tolil)metanona radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
618091-46-6 |
|---|---|
Fórmula molecular |
C17H14ClN3O |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-5-7-12(8-6-11)16(22)15-10-20-21(17(15)19)14-4-2-3-13(18)9-14/h2-10H,19H2,1H3 |
Clave InChI |
SHZVYROBEDHIPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12029968.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12029977.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)


![N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12030011.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030017.png)


![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12030032.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)

